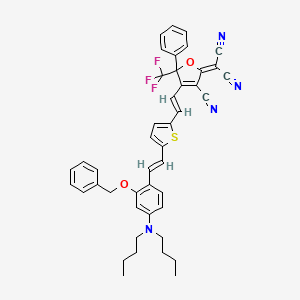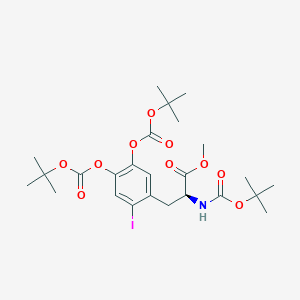
1-(3-Aminopiridin-2-il)piperidin-3-ol
Descripción general
Descripción
1-(3-Aminopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. This compound features a pyridine ring substituted with an amino group at the 3-position and a piperidin-3-ol moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
1-(3-Aminopyridin-2-yl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 1-(3-Aminopyridin-2-yl)piperidin-3-ol is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, 1-(3-Aminopyridin-2-yl)piperidin-3-ol is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with piperidin-3-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature. The reaction typically proceeds via nucleophilic substitution, where the amino group on the pyridine ring attacks the piperidin-3-ol, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Aminopyridin-2-yl)piperidin-3-ol may involve large-scale reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Aminopyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be carried out using various reagents, such as alkyl halides or acyl chlorides. These reactions typically result in the formation of substituted derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxo-compounds (from oxidation)
Reduced derivatives (from reduction)
Substituted derivatives (from substitution)
Mecanismo De Acción
1-(3-Aminopyridin-2-yl)piperidin-3-ol is structurally similar to other compounds such as 1-(3-aminopyridin-2-yl)piperidin-4-ol and 2-amino-3-hydroxypyridine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.
Comparación Con Compuestos Similares
1-(3-aminopyridin-2-yl)piperidin-4-ol
2-amino-3-hydroxypyridine
Propiedades
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMJPIPDWKADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
